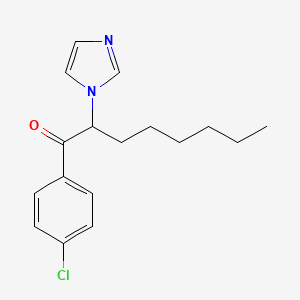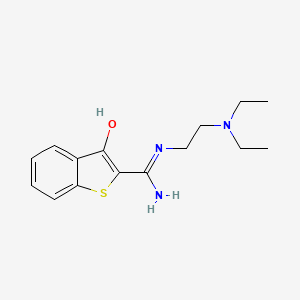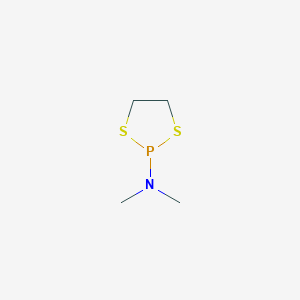![molecular formula C12H14BrFO B14651325 1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one CAS No. 52513-93-6](/img/structure/B14651325.png)
1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one is an organic compound that belongs to the class of aromatic ketones It features a bromomethyl group and a fluorine atom attached to a phenyl ring, which is further connected to a dimethylpropanone moiety
Synthetic Routes and Reaction Conditions:
Bromination of 3-fluorotoluene: The synthesis begins with the bromination of 3-fluorotoluene to introduce the bromomethyl group. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux conditions.
Friedel-Crafts Acylation: The brominated intermediate is then subjected to Friedel-Crafts acylation using 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability.
Types of Reactions:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions:
- Nucleophilic substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), mild heating.
- Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
- Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Major Products:
- Substituted derivatives (e.g., amines, thioethers)
- Oxidized products (e.g., carboxylic acids, ketones)
- Reduced products (e.g., alcohols)
Wissenschaftliche Forschungsanwendungen
1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Industrial Applications: The compound can be used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl and fluorophenyl groups can enhance binding affinity and specificity, while the dimethylpropanone moiety can influence the compound’s pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
- 1-[4-(Chloromethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one
- 1-[4-(Bromomethyl)-3-chlorophenyl]-2,2-dimethylpropan-1-one
- 1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylbutan-1-one
Comparison:
1-[4-(Chloromethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one: Similar structure but with a chloromethyl group instead of a bromomethyl group. The bromine atom in the original compound may confer different reactivity and binding properties.
1-[4-(Bromomethyl)-3-chlorophenyl]-2,2-dimethylpropan-1-one: Similar structure but with a chlorine atom instead of a fluorine atom. The fluorine atom in the original compound may enhance binding affinity and specificity due to its electronegativity.
1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylbutan-1-one: Similar structure but with a butanone moiety instead of a propanone moiety. The additional carbon in the butanone moiety may influence the compound’s physical and chemical properties.
1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one stands out due to its unique combination of bromomethyl and fluorophenyl groups, which can enhance its reactivity and binding properties in various applications.
Eigenschaften
CAS-Nummer |
52513-93-6 |
|---|---|
Molekularformel |
C12H14BrFO |
Molekulargewicht |
273.14 g/mol |
IUPAC-Name |
1-[4-(bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C12H14BrFO/c1-12(2,3)11(15)8-4-5-9(7-13)10(14)6-8/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
COLPBNCCTCQGQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C1=CC(=C(C=C1)CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


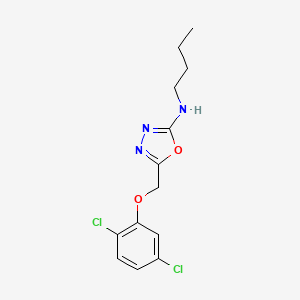

![2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole](/img/structure/B14651247.png)
![(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate](/img/structure/B14651261.png)
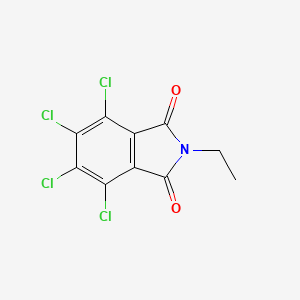

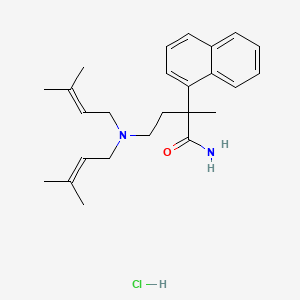

![Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]-](/img/structure/B14651308.png)
![5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14651314.png)
